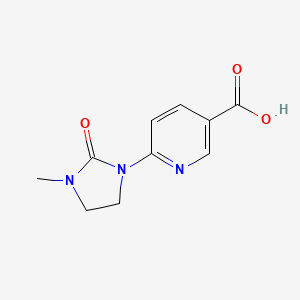![molecular formula C13H20ClNO2 B1472890 4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride CAS No. 1803592-30-4](/img/structure/B1472890.png)
4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride
Vue d'ensemble
Description
4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPMPH or MPMPH HCl and has been the subject of extensive research in recent years.
Applications De Recherche Scientifique
Synthesis and Biological Potential
Antioxidant and Antimicrobial Activities : A study highlighted the synthesis of novel oxime esters derived from a piperidin-4-one scaffold, demonstrating significant antioxidant and antimicrobial activities. These compounds, characterized by various spectroscopic techniques, showed promising efficacy in biological assays, with specific analogs exhibiting strong antioxidant, antibacterial, and antifungal activities (Harini et al., 2014).
Analgesic, Local Anesthetic, and Antifungal Activities : Another research synthesized derivatives of 2,6-diaryl-3-methyl-4-piperidones and evaluated their biological properties. The study found that certain compounds displayed high analgesic and local anesthetic activities, while others showed potent antifungal activity against specific strains (Rameshkumar et al., 2003).
Antibacterial and Antioxidant Properties : Research on the synthesis of new 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols revealed moderate antibacterial activity for some hydrochlorides. Additionally, a subset of these compounds exhibited high antioxidant activity, highlighting their potential for further biological applications (Гаспарян et al., 2011).
Anti-Leukemia Activity : The synthesis and evaluation of 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides demonstrated some potential bioactivity against leukemia, indicating the therapeutic potential of such compounds in cancer treatment (Yang et al., 2009).
Molecular Design and Evaluation
Selective Estrogen Receptor Modulators (SERMs) : Efforts to develop novel SERMs led to the design of chiral and racemic piperidin-4-ols. Despite moderate activity in estrogen-responsive breast cancer cells, these studies are crucial for understanding molecular interactions and developing more potent therapeutics (Yadav et al., 2011).
Dopamine D4 Receptor Antagonist for PET : A study involving the synthesis and in vivo evaluation of a putative Dopamine D4 receptor antagonist for positron emission tomography (PET) showcases the application of these compounds in neuroimaging and the study of neurological disorders (Matarrese et al., 2000).
Propriétés
IUPAC Name |
4-[(2-methoxyphenyl)methyl]piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-16-12-5-3-2-4-11(12)10-13(15)6-8-14-9-7-13;/h2-5,14-15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVGGORMAQFYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2(CCNCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



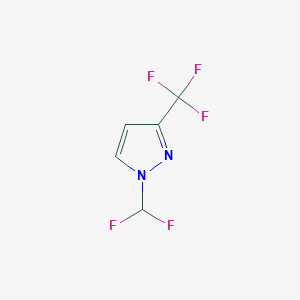
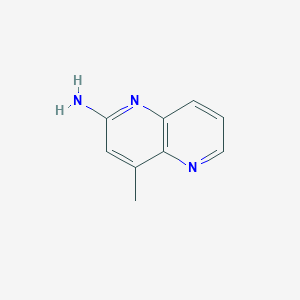
![8-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472812.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)thiazol-2-amine dihydrochloride](/img/structure/B1472815.png)
![(9H-fluoren-9-yl)methyl (8-azabicyclo[3.2.1]octan-3-yl)carbamate hydrochloride](/img/structure/B1472816.png)
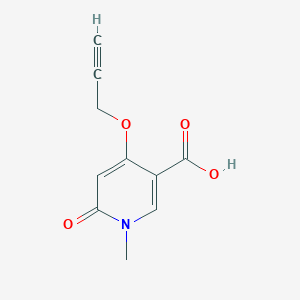
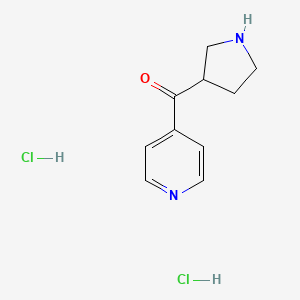
![8-(Pyridin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472822.png)
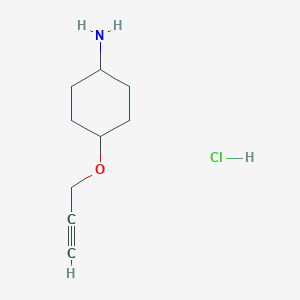
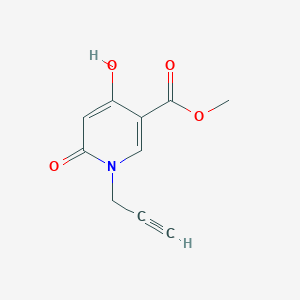
![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1472827.png)
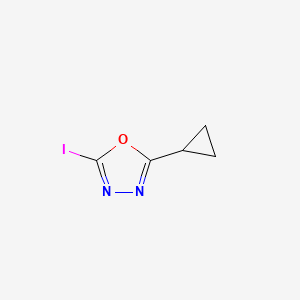
![(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1472829.png)
